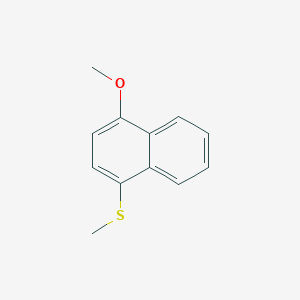
Octa-2,4,6-trienedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-2,4,6-trienedial is an organic compound with the molecular formula C8H8O2. It is characterized by a chain of eight carbon atoms with alternating double bonds and two aldehyde groups at the terminal positions. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octa-2,4,6-trienedial typically involves the double enol ether condensation of a butenedial bis-acetal. This method has been improved over time to enhance yield and purity. The reaction conditions often include the use of specific catalysts and solvents to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques in chemical engineering and process optimization are employed to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Octa-2,4,6-trienedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Octa-2,4,6-trienedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in cellular processes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octa-2,4,6-trienedial involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating gene expression related to inflammation, metabolism, and cell differentiation. This activation leads to various biological effects, including antioxidant defense and DNA repair .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to octa-2,4,6-trienedial include:
Octa-2,4,6-triene: A related compound with a similar carbon chain but lacking the aldehyde groups.
2,4,6-Octatrienedial: Another isomer with different spatial arrangements of the double bonds.
Uniqueness
This compound is unique due to its specific structure, which includes alternating double bonds and terminal aldehyde groups. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
101417-68-9 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
octa-2,4,6-trienedial |
InChI |
InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H |
InChI Key |
WHBHQMAXOAXILT-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=CC=O)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
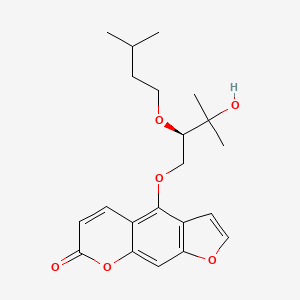
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
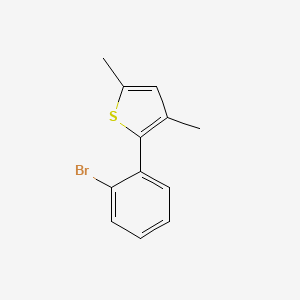
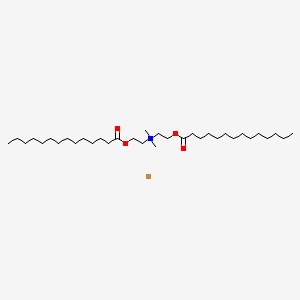
![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
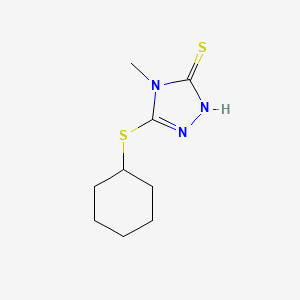
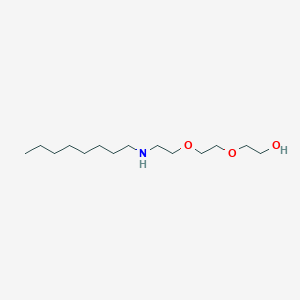
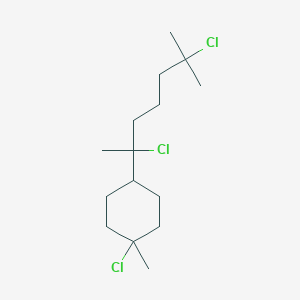

![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
